2-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanamide is a synthetic organic compound that belongs to the class of naphthoquinone derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanamide typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as cerium(III) chloride, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can convert the compound into different derivatives with altered biological activities.
Substitution: Halogen atoms in the compound can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives with different functional groups. These derivatives often exhibit enhanced or modified biological activities compared to the parent compound .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other biologically active compounds.
Biology: Investigated for its cytotoxic effects on cancer cell lines, including prostate cancer cells.
Medicine: Potential therapeutic agent for treating cancer and bacterial infections.
Industry: Utilized in the development of new antibacterial and antifungal agents.
Mechanism of Action
The compound exerts its effects primarily through the induction of apoptosis (programmed cell death) in cancer cells. It targets specific molecular pathways involved in cell cycle regulation and apoptosis. For example, it has been shown to arrest cancer cells in the G1 phase of the cell cycle and induce apoptosis through the activation of caspases .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(4-fluorophenyl)methylacetamide: Similar structure but with a fluorophenyl group instead of a propanamide group.
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide: Similar structure but with a benzamide group.
Uniqueness
2-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to induce apoptosis in cancer cells and its potential as an antibacterial agent make it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H9Cl2NO3 |
---|---|
Molecular Weight |
298.12 g/mol |
IUPAC Name |
2-chloro-N-(3-chloro-1,4-dioxonaphthalen-2-yl)propanamide |
InChI |
InChI=1S/C13H9Cl2NO3/c1-6(14)13(19)16-10-9(15)11(17)7-4-2-3-5-8(7)12(10)18/h2-6H,1H3,(H,16,19) |
InChI Key |
LFMDELZFCOTGSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.